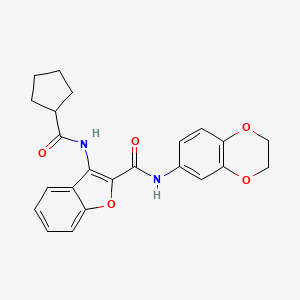
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, a cyclopentanecarboxamido group, and a dihydrobenzo[b][1,4]dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include arylaldehydes, acetaldehyde, potassium hydroxide, and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反应分析
Types of Reactions
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
科学研究应用
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its potential as a building block in organic synthesis and materials science.
Biology: It is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .
相似化合物的比较
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and are studied for their biological activity and potential therapeutic applications.
Benzofuran derivatives: Compounds with a benzofuran core are widely researched for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
What sets 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide apart is its combination of structural elements, which may confer unique biological activities and chemical reactivity
生物活性
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents. The structural confirmation is typically carried out using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to establish the integrity of the synthesized compound.
1. Antidiabetic Potential
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin have been evaluated for their anti-diabetic properties. A study demonstrated that compounds related to this structure exhibited weak to moderate inhibitory activities against the α-glucosidase enzyme, a key target in managing type 2 diabetes. The IC50 values for some derivatives ranged from approximately 81.12 μM to 86.31 μM, compared to the standard acarbose with an IC50 of 37.38 μM .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Acarbose | 37.38 | Reference Standard |
| 7i | 86.31 | Moderate |
| 7k | 81.12 | Moderate |
| Other Derivatives | Varies | Weak to Moderate |
2. Antimicrobial Activity
The compound's potential antimicrobial activity has not been extensively studied; however, related benzodioxin derivatives have shown promise against various pathogens. Future studies are warranted to explore this aspect further.
3. Neuroprotective Effects
Preliminary studies suggest that compounds with similar structural motifs may exhibit neuroprotective effects by modulating neuroinflammatory pathways. This could position them as candidates for treating neurodegenerative diseases.
Case Studies
A notable case study involved the evaluation of a series of benzodioxin derivatives in diabetic models where their efficacy was compared against established antidiabetic drugs. The results indicated that while these compounds did not surpass the efficacy of existing treatments, they displayed a favorable safety profile and moderate efficacy, suggesting their potential as adjunct therapies in diabetes management .
属性
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-22(14-5-1-2-6-14)25-20-16-7-3-4-8-17(16)30-21(20)23(27)24-15-9-10-18-19(13-15)29-12-11-28-18/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZPVKYVKRMREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














